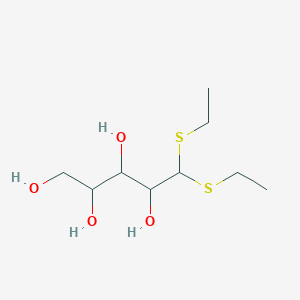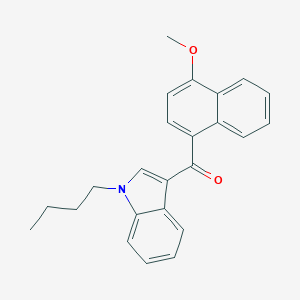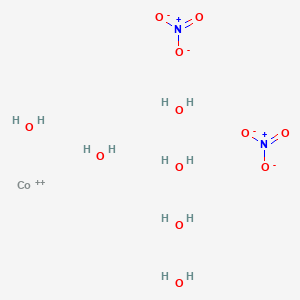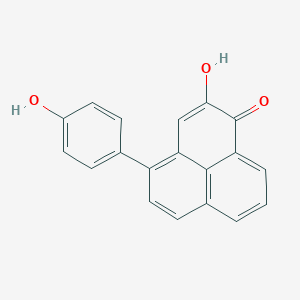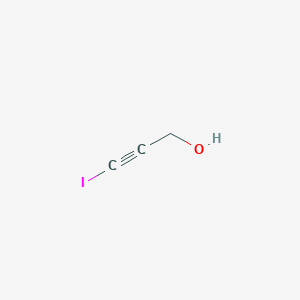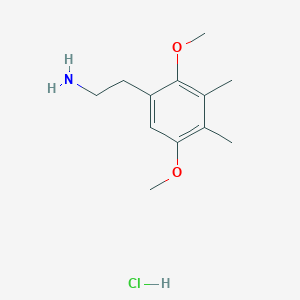
(+-)-1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine dihydrochloride
Übersicht
Beschreibung
This compound is a type of piperazine derivative . It’s related to compounds such as MT-45 and AD-1211 . MT-45 is a novel synthetic opioid that is structurally unrelated to most opioids but has analgesic activity similar to morphine .
Synthesis Analysis
The synthesis of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives has been studied . The S-(+) enantiomers of these compounds had a stronger analgesic activity than their R-(-) enantiomers .Molecular Structure Analysis
The molecular formula of this compound is C24H21D11N2 • 2HCl . It has a formula weight of 432.5 .Wissenschaftliche Forschungsanwendungen
Pharmacological Profile and Toxicity : MT-45 is identified as an opioid-like compound with effects similar to traditional opioids. It is primarily known for its acute toxicity and dependence potential. Studies have observed that the desired and unwanted effects of MT-45 are akin to other opioids, and it may have a similar dependence liability (Siddiqi et al., 2015).
Regulatory Status : Due to its properties, MT-45 has been placed into Schedule I of the Controlled Substances Act, imposing regulatory controls and sanctions applicable to schedule I controlled substances on those who handle it (Federal Register, 2017).
Clinical Effects and Case Studies : Clinical features of MT-45 usage are consistent with those associated with traditional opioids. Cases of MT-45 intoxication often present with symptoms like unconsciousness, respiratory depression, and in some cases, hearing loss. These symptoms are responsive to naloxone treatment, a medication typically used to counteract opioid overdose (Helander et al., 2014).
Analysis in Forensic Toxicology : MT-45 has been identified in various illicit products and is a subject of forensic investigation. Its presence in drug-related fatalities has necessitated the development of specific analytical methods for its detection and quantification in biological samples (Papsun et al., 2016).
Interaction with Opioid Receptors : Research into the pharmacology of MT-45 and its derivatives, like fluorinated derivatives, reveals insights into their activation of μ-opioid receptors. This helps in understanding their pharmacodynamic properties (Baptista-Hon et al., 2020).
Stability Analysis : Studies on the stability of MT-45 under various storage conditions have been conducted to understand its degradation and transformation, which is crucial for handling and regulatory purposes (Frączak et al., 2020).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-cyclohexyl-4-(1,2-diphenylethyl)piperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2.2ClH/c1-4-10-21(11-5-1)20-24(22-12-6-2-7-13-22)26-18-16-25(17-19-26)23-14-8-3-9-15-23;;/h1-2,4-7,10-13,23-24H,3,8-9,14-20H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDTBWROWBIVSFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)C(CC3=CC=CC=C3)C4=CC=CC=C4.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(+-)-1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine dihydrochloride | |
CAS RN |
57314-55-3 | |
| Record name | Piperazine, 1-cyclohexyl-4-(1,2-diphenylethyl)-, dihydrochloride, (+-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057314553 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 57314-55-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




